Metabolic Transformation of Olopatadine to Olopatadine N-Oxide: A Technical Overview
Metabolic Transformation of Olopatadine to Olopatadine N-Oxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olopatadine, a potent selective histamine H1-receptor antagonist and mast cell stabilizer, is primarily utilized for the treatment of allergic conjunctivitis and rhinitis.[1][2][3][4][5] While it is predominantly eliminated unchanged through renal excretion, a minor portion undergoes hepatic metabolism.[2][3][4][6] This technical guide provides an in-depth examination of the principal metabolic pathway leading to the formation of Olopatadine N-oxide (M3), a key, albeit minor, metabolite. This document details the enzymatic processes, presents relevant quantitative pharmacokinetic data, outlines the experimental protocols used for its characterization, and provides visual diagrams of the metabolic and experimental workflows.
Introduction to Olopatadine Metabolism
Olopatadine undergoes limited hepatic metabolism, with at least six circulating metabolites identified in human plasma following oral administration.[1] The metabolic contribution to its overall clearance is relatively low, as a significant portion of the drug (approximately 60-70% of an oral dose) is recovered as the parent drug in urine.[4][7][8] The two primary metabolic pathways are N-demethylation and N-oxidation.[9][10]
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N-demethylation: This pathway leads to the formation of mono-desmethyl olopatadine (M1), an active metabolite. This reaction is almost exclusively catalyzed by the Cytochrome P450 enzyme, CYP3A4.[1][9][10]
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N-oxidation: This pathway results in the formation of the inactive metabolite, Olopatadine N-oxide (M3).[7][9][10] This transformation is catalyzed by Flavin-containing monooxygenases (FMOs).[1][9][10]
This guide focuses specifically on the N-oxidation pathway, which is a critical aspect of olopatadine's metabolic profile, despite being a minor route of elimination.
The N-Oxidation Metabolic Pathway
The conversion of olopatadine to olopatadine N-oxide involves the direct oxygenation of the tertiary amine group within olopatadine's alkylamino moiety. This reaction is mediated by specific FMO isoforms.
Catalyzing Enzymes: Flavin-Containing Monooxygenases (FMOs)
Studies utilizing human liver microsomes and cDNA-expressed enzymes have definitively identified FMO1 and FMO3 as the primary catalysts for the N-oxidation of olopatadine.[1][9][10] FMOs are a family of NADPH-dependent enzymes that specialize in the oxygenation of xenobiotics containing nucleophilic nitrogen, sulfur, or phosphorus heteroatoms.[11][12][13] The catalytic activity for olopatadine N-oxide formation is characteristically enhanced by the FMO activator N-octylamine and inhibited by the FMO inhibitor thiourea.[9][10]
Metabolic Pathway Diagram
The following diagram illustrates the primary metabolic pathways of Olopatadine.
Caption: Primary metabolic pathways of Olopatadine.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the metabolism of olopatadine to its N-oxide and N-desmethyl metabolites from various studies.
Table 1: In Vitro Metabolic Rates in Human Liver Microsomes
| Metabolite | Formation Rate (pmol/min/mg protein) | Reference |
| Olopatadine N-oxide (M3) | 2.50 | [9][10] |
| N-Desmethyl Olopatadine (M1) | 0.330 | [9][10] |
Data from incubation studies with human liver microsomes in the presence of an NADPH-generating system.
Table 2: Pharmacokinetic Parameters of Olopatadine Metabolites in Plasma
| Metabolite | Parameter | Value (ng/mL) | Study Conditions | Reference |
| Olopatadine N-oxide | Cmax (Day 1) | 0.121 | Once-daily ocular administration of olopatadine 0.77% | [14] |
| Cmax (Day 7) | 0.174 | Once-daily ocular administration of olopatadine 0.77% | [14] | |
| N-Desmethyl Olopatadine | Cmax | Non-quantifiable (≤0.050) | Once-daily ocular administration of olopatadine 0.77% | [14] |
Following topical ocular administration, plasma concentrations of metabolites are very low.
Table 3: Urinary Recovery of Olopatadine Metabolites
| Compound | Percentage of Urinary Recovery | Study Conditions | Reference |
| Olopatadine N-oxide (M3) | ~4.1% | Following oral administration | [6] |
| N-Desmethyl Olopatadine (M1) | ~1.6% | Following oral administration | [6] |
| Parent Olopatadine | ~70% | Following oral administration | [6] |
Experimental Protocols
The characterization of the olopatadine N-oxidation pathway has been achieved through a combination of in vitro and in vivo experimental methodologies.
In Vitro Metabolism in Human Liver Microsomes
This protocol is designed to identify the enzymes responsible for metabolite formation and determine their reaction rates.[9][10][15][16]
Objective: To determine the metabolic profile of olopatadine in a system containing a comprehensive suite of hepatic enzymes.
Methodology:
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Preparation of Incubation Mixture: A typical incubation mixture (final volume of 0.5 mL) in a phosphate buffer (pH 7.4) includes:
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Human Liver Microsomes (pooled from multiple donors, ~0.5 mg/mL protein).
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Olopatadine (substrate, at various concentrations to assess kinetics).
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An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary cofactor for FMO and CYP enzymes.
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Magnesium chloride (MgCl₂), often required for optimal CYP activity.
-
-
Incubation: The mixture is pre-incubated at 37°C for a short period (~5 minutes) before the reaction is initiated by adding the NADPH-generating system. The reaction proceeds at 37°C for a specified time (e.g., 30-60 minutes).
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Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which precipitates the proteins.
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Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the parent drug and its metabolites, is collected for analysis.
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Analytical Quantification: The concentrations of olopatadine, olopatadine N-oxide, and N-desmethyl olopatadine are determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or Gas Chromatography-Mass Spectrometry (GC/MS).[6]
Enzyme Phenotyping with Recombinant Enzymes and Inhibitors
This protocol aims to identify the specific enzyme isoforms responsible for a given metabolic reaction.[9][10][17]
Objective: To confirm the roles of FMO1, FMO3, and CYP3A4 in olopatadine metabolism.
Methodology:
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Recombinant Enzyme Studies: Olopatadine is incubated individually with cDNA-expressed human enzymes (e.g., recombinant FMO1, FMO3, and various CYPs like CYP3A4) under conditions similar to the liver microsome protocol. The formation of specific metabolites is measured to confirm the catalytic activity of each isoform.[9][10] High specific activity for M3 formation was observed with cDNA-expressed FMO1 and FMO3.[9][10]
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Chemical Inhibition Studies:
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To confirm FMO involvement, incubations with human liver microsomes are performed in the presence and absence of a selective FMO inhibitor, thiourea . A significant reduction in olopatadine N-oxide formation in the presence of thiourea indicates FMO-mediated metabolism.[9][10]
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To confirm CYP3A4 involvement in N-demethylation, parallel incubations are run with selective CYP3A4 inhibitors like ketoconazole or troleandomycin . A significant decrease in N-desmethyl olopatadine formation confirms the role of CYP3A4.[9][10]
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Experimental Workflow Diagram
The diagram below outlines a typical workflow for an in vitro drug metabolism study.
Caption: Workflow for in vitro olopatadine metabolism studies.
Conclusion
The metabolic conversion of olopatadine to olopatadine N-oxide is a minor but well-characterized pathway mediated by the flavin-containing monooxygenases FMO1 and FMO3.[1][9][10] Quantitative in vitro studies show that N-oxidation occurs at a significantly higher rate than N-demethylation, the other primary metabolic route catalyzed by CYP3A4.[9][10] However, in vivo data confirm that metabolism represents a small fraction of olopatadine's overall elimination, with the parent drug being predominantly excreted unchanged by the kidneys.[3][6] The low systemic exposure to both olopatadine and its metabolites, particularly following topical administration, and the fact that olopatadine does not significantly inhibit major cytochrome P450 isozymes, suggest a low potential for clinically relevant drug-drug interactions related to its metabolism.[3][6][14] A thorough understanding of this N-oxidation pathway is essential for a complete safety and pharmacokinetic profile of olopatadine.
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